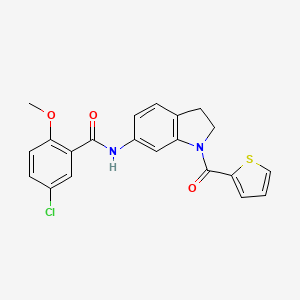

5-chloro-2-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

CAS No.: 1021206-99-4

Cat. No.: VC8432455

Molecular Formula: C21H17ClN2O3S

Molecular Weight: 412.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021206-99-4 |

|---|---|

| Molecular Formula | C21H17ClN2O3S |

| Molecular Weight | 412.9 g/mol |

| IUPAC Name | 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |

| Standard InChI | InChI=1S/C21H17ClN2O3S/c1-27-18-7-5-14(22)11-16(18)20(25)23-15-6-4-13-8-9-24(17(13)12-15)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25) |

| Standard InChI Key | BQJMIDXMKVNELA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure, represented by the SMILES notation , reveals three key domains:

-

Benzamide Core: A 5-chloro-2-methoxybenzoyl group, where the chlorine atom at the 5-position and methoxy group at the 2-position introduce steric and electronic effects that influence binding interactions.

-

Indoline Moiety: A six-membered indoline ring fused to a five-membered nitrogen-containing ring, providing rigidity and planar geometry conducive to π-π stacking.

-

Thiophene-2-Carbonyl Substituent: A thiophene ring acylated to the indoline’s nitrogen, introducing sulfur-based heterocyclic character and potential for hydrophobic interactions.

The spatial arrangement of these domains is critical for molecular recognition processes. For instance, the thiophene carbonyl group may act as a hydrogen bond acceptor, while the indoline’s aromatic system could engage in van der Waals interactions with protein targets .

| Property | Value |

|---|---|

| CAS Number | 1021206-99-4 |

| Molecular Formula | |

| Molecular Weight | 412.9 g/mol |

| SMILES | COc1ccc(Cl)cc1C(=O)Nc1ccc2c(c1)N(C(=O)c1cccs1)CC2 |

Experimental data on solubility, melting point, and spectral characteristics (e.g., NMR, IR) are absent in published literature . Computational models predict moderate lipophilicity (LogP ≈ 3.2) due to the thiophene and indoline groups, suggesting potential blood-brain barrier permeability.

Synthesis and Characterization

Proposed Synthetic Routes

While no explicit synthesis for this compound is documented, analogous benzamide-indoline hybrids suggest a multi-step approach:

-

Indoline Functionalization:

-

Benzamide Coupling:

Critical Analysis:

-

The thiophene carbonyl group’s electron-withdrawing nature may necessitate careful control of acylation reaction kinetics to avoid over-substitution .

-

Purification challenges are anticipated due to the compound’s high molecular weight; column chromatography with ethyl acetate/hexane gradients or preparative HPLC may be required .

Analytical Characterization

Hypothetical characterization strategies include:

-

NMR: Expected signals at δ 3.8 ppm (methoxy singlet), δ 7.2–8.1 ppm (aromatic protons), and δ 10.2 ppm (amide NH) .

-

LC-MS: A molecular ion peak at m/z 413.0 ([M+H]+) with fragmentation patterns indicating cleavage at the amide bond .

Challenges and Future Directions

-

Synthetic Optimization: Scalable routes requiring fewer purification steps are needed.

-

Biological Profiling: Priority areas include kinase panel screening and cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).

-

SAR Studies: Modifying the thiophene ring (e.g., replacing sulfur with oxygen) could elucidate structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume